molecular formula C16H21ClF2N2O2 B2725025 (4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride CAS No. 1396880-82-2

(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride

Cat. No. B2725025
CAS RN: 1396880-82-2
M. Wt: 346.8
InChI Key: RVDLKXBKVUTBLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, organoboron compounds, which are similar, are known to undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Metabolism and Disposition of Arylpiperazine Derivatives

Piperazine derivatives, such as "(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)(2,6-difluorophenyl)methanone hydrochloride," undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. These metabolites have varied effects on serotonin receptors and other neurotransmitter systems, with implications for their use in treating depression, psychosis, or anxiety. Their metabolism and disposition are critical for understanding their pharmacokinetics and optimizing their therapeutic potential (Caccia, 2007).

Antipsychotic and Mood Disorder Treatments

Lurasidone, a benzisothiazole piperazine derivative, demonstrates efficacy in treating psychotic and mood disorders. Its distinctive pharmacodynamic profile contributes to its regulatory approval for schizophrenia and bipolar depression treatment. Understanding the pharmacology of such piperazine derivatives can guide the development of novel treatments with improved safety profiles (Pompili et al., 2018).

Novel Piperazine-Based Pharmacological Activities

Research into piperazine and its analogues reveals a broad spectrum of potential pharmacological activities. These include anti-mycobacterial properties, with several compounds exhibiting activity against multidrug-resistant strains of Mycobacterium tuberculosis. Such findings underscore the versatility of piperazine derivatives in drug development, particularly in addressing antibiotic resistance (Girase et al., 2020).

Piperazine Derivatives as Therapeutic Agents

The structural modification of piperazine compounds has led to the discovery of molecules with significant therapeutic uses, including anticancer, antipsychotic, and antiviral applications. The adaptability of the piperazine scaffold allows for the development of molecules with enhanced pharmacokinetic and pharmacodynamic properties, highlighting the compound's potential in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2N2O2.ClH/c17-12-2-1-3-13(18)15(12)16(22)20-8-6-19(7-9-20)10-14(21)11-4-5-11;/h1-3,11,14,21H,4-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDLKXBKVUTBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.